Ethyl aminooxyacetate hydrochloride

Descripción general

Descripción

Ethyl aminooxyacetate hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Diuretic Activity

Ethyl aminooxyacetate hydrochloride has been researched for its role in diuretic activity. A study by Plattner et al. (1984) focused on a series of aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, indicating that these compounds, including this compound, show potential as high-ceiling diuretics. The study highlighted that the carboxylic acid function is the active species in vivo, with the ethyl ester group enhancing oral absorption (Plattner et al., 1984).

2. Inhibition of Ethanol Oxidation

This compound's impact on ethanol metabolism was examined by Harris et al. (1982). They found that high concentrations of this compound stimulate ethanol oxidation in isolated hepatocytes. This paradoxical effect occurs as this compound is metabolized to glycolate and glyoxylate, thus influencing ethanol oxidation processes [(Harris et al., 1982)](https://consensus.app/papers/mechanism-aminooxyacetate-glycolate-stimulation-harris/6f374fc0ab1653a69506e97e74f8289e/?utm_source=chatgpt).

3. Ethylene Biosynthesis Inhibition

A study by Broun and Mayak (1981) revealed that α-Aminooxyacetic acid, a compound related to this compound, can delay ethylene production in plants like cut carnation flowers. This suggests that compounds like this compound might have applications in horticulture, particularly in delaying senescence or ripening in plants (Broun & Mayak, 1981).

4. Neurotoxicity Studies

In a study by Chang and Jang (1995), aminooxyacetic acid was used to investigate the role of mitochondrial energy metabolism in brain damage across different age groups in rats. This research suggests that this compound could be a useful tool in neurotoxicity and neuropharmacology studies, especially in understanding age-dependent effects on the brain (Chang & Jang, 1995).

5. Anticancer Agent Synthesis

This compound has been involved in the synthesis of potential anticancer agents. Temple et al. (1983) explored its use in the synthesis of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, indicating its potential in the development of new anticancer drugs (Temple et al., 1983).

Propiedades

IUPAC Name |

(2-ethoxy-2-oxoethoxy)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3H2,1,5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSJWBUJZLIWNE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CO[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3919-73-1 | |

| Record name | Acetic acid, 2-aminooxy-, ethyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

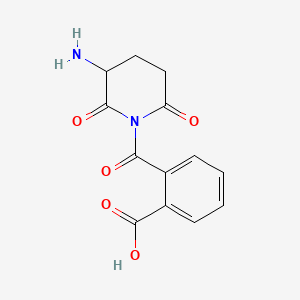

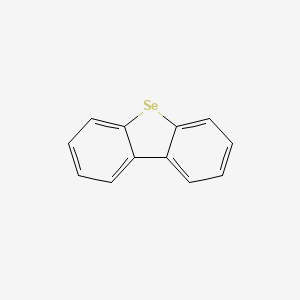

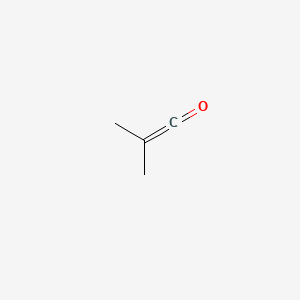

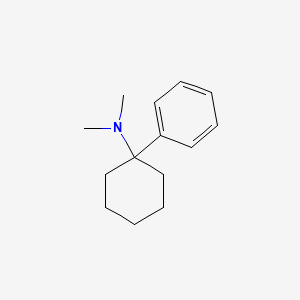

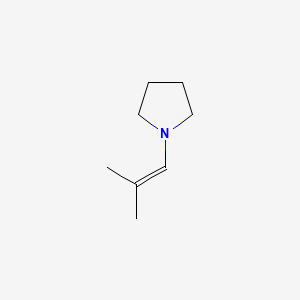

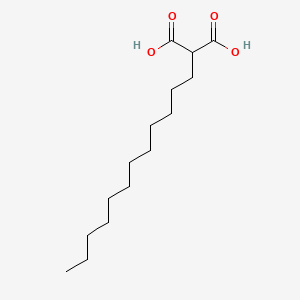

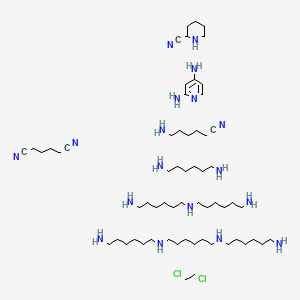

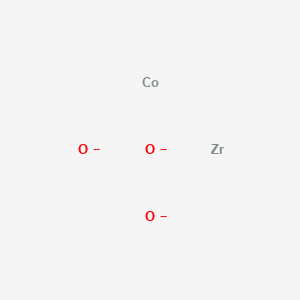

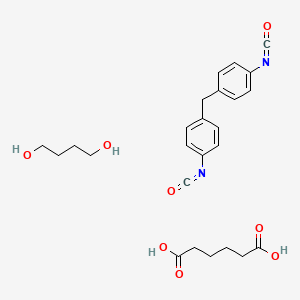

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.